3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with a cyclohexyl and hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide typically involves the following steps:
Formation of the Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with 2-cyclohexyl-2-hydroxyethylamine under basic conditions to form the intermediate sulfonamide.
Amidation: The intermediate sulfonamide is then reacted with propanoyl chloride in the presence of a base to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)butanamide
- 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)butanamide
- 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)pentanamide
Uniqueness
3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is unique due to its specific structural features, such as the combination of a benzenesulfonyl group with a cyclohexyl and hydroxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Chemical Structure and Properties
The molecular formula for 3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide is C16H23N1O3S1. Its structure features a benzenesulfonyl group attached to a propanamide backbone, with a cyclohexyl and hydroxyethyl substituent. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzenesulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is crucial for bacterial growth and replication.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of sulfonamide compounds. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential therapeutic role in inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in certain cancer cells while exhibiting lower toxicity toward normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | |
Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Table 2: Case Studies on Cytotoxicity
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-cyclohexyl-2-hydroxyethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c19-16(14-7-3-1-4-8-14)13-18-17(20)11-12-23(21,22)15-9-5-2-6-10-15/h2,5-6,9-10,14,16,19H,1,3-4,7-8,11-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJCBIPJLDEKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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